Atorvastatin Epoxy Tetrahydrofuran Impurity
CAS No.: 873950-19-7
Cat. No.: VC21335354
Molecular Formula: C26H24FNO5
Molecular Weight: 449.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 873950-19-7 |
---|---|
Molecular Formula | C26H24FNO5 |
Molecular Weight | 449.5 g/mol |
IUPAC Name | 4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide |
Standard InChI | InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29) |
Standard InChI Key | NNEBPPHOMFPLDK-UHFFFAOYSA-N |
SMILES | CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O |
Canonical SMILES | CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O |
Appearance | White Solid |
Melting Point | >163°C |
Chemical Identity and Structural Characteristics
Atorvastatin Epoxy Tetrahydrofuran Impurity is characterized by specific chemical identifiers that differentiate it from other atorvastatin-related compounds. The compound has a molecular formula of C26H24FNO5 and a molecular weight of 449.47 g/mol . It is identified by the CAS number 873950-19-7 and is formally named 4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.
The structure of this impurity features an epoxy tetrahydrofuran ring system, which is formed during the oxidative degradation of atorvastatin. This structural feature is critical to its role as an analytical marker in pharmaceutical quality control. The compound contains multiple functional groups including hydroxyl, amide, and aromatic rings, which contribute to its chemical reactivity and spectroscopic properties.
Physical and Chemical Properties
The physical and chemical properties of Atorvastatin Epoxy Tetrahydrofuran Impurity are essential for its identification and quantification in pharmaceutical formulations. The table below summarizes the key properties of this compound:
Property | Value |
---|---|
Molecular Formula | C26H24FNO5 |
Molecular Weight | 449.47 g/mol |
CAS Number | 873950-19-7 |
Physical State | Neat (solid) |
Structure Type | Epoxy tetrahydrofuran derivative |
Functional Groups | Hydroxyl, amide, fluorophenyl, phenyl |
These properties facilitate the development of analytical methods for detecting and quantifying this impurity in pharmaceutical preparations .
Formation and Origin
Atorvastatin Epoxy Tetrahydrofuran Impurity is primarily formed through oxidative degradation processes affecting atorvastatin calcium. Understanding the mechanisms of its formation is crucial for developing strategies to minimize its presence in pharmaceutical formulations.
Degradation Pathway
The formation of this impurity occurs through specific chemical pathways involving oxidation reactions. Research has demonstrated that atorvastatin, when exposed to oxidative conditions such as air, heat, or light, undergoes structural changes that lead to the formation of the epoxy tetrahydrofuran ring system . This transformation involves the oxidation of specific functional groups in the atorvastatin molecule, resulting in the characteristic structure of the impurity.
Environmental Factors
Several environmental factors can influence the formation of this impurity in atorvastatin formulations:
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Storage conditions, particularly exposure to air and oxygen
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Temperature variations during manufacturing and storage
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Light exposure, especially UV radiation
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Presence of metal ions that can catalyze oxidation reactions
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pH conditions of the formulation environment
Studies have shown that storing atorvastatin in a nitrogen atmosphere significantly reduces the formation of this impurity compared to storage in air, highlighting the importance of proper storage conditions in pharmaceutical manufacturing .
Analytical Methods for Detection and Quantification
The detection and quantification of Atorvastatin Epoxy Tetrahydrofuran Impurity require sophisticated analytical techniques. These methods are essential for ensuring the quality and safety of atorvastatin-based medications.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting and quantifying this impurity in pharmaceutical formulations. The technique typically employs:
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Reverse-phase columns for optimal separation
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UV detection at specific wavelengths that maximize sensitivity
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Gradient elution systems using mixtures of organic solvents and buffers
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Internal or external standardization for quantification
When coupled with mass spectrometry (LC-MS/MS), HPLC provides even greater sensitivity and specificity for identifying and quantifying this impurity at trace levels .
Reference Standards
Pharmacological and Toxicological Considerations
While the primary focus of research on Atorvastatin Epoxy Tetrahydrofuran Impurity has been its analytical characterization, understanding its potential biological effects is also important from a drug safety perspective.
Interaction with Biological Systems
As a structural analog of atorvastatin, this impurity has the potential to interact with biological systems in ways similar to the parent drug. Atorvastatin functions as an HMG-CoA reductase inhibitor, reducing cholesterol synthesis in the liver. Research suggests that this impurity may also interact with HMG-CoA reductase, though potentially with different binding affinities and effects .
Research Findings and Development
Research on Atorvastatin Epoxy Tetrahydrofuran Impurity continues to evolve, with studies focusing on improving analytical methods, understanding formation mechanisms, and assessing potential biological activities.
Stability Studies
Stability studies have revealed important information about the formation of this impurity under various storage conditions. Key findings include:
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The rate of formation increases with temperature and exposure to oxygen
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Protective packaging and antioxidants can reduce impurity formation
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The impurity profile changes over time during long-term storage
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Stress testing can accelerate impurity formation, providing insights into degradation pathways
These findings have practical implications for the formulation and packaging of atorvastatin products, as well as for determining appropriate shelf-life and storage recommendations .
Industrial Applications and Quality Control
In the pharmaceutical industry, Atorvastatin Epoxy Tetrahydrofuran Impurity plays a significant role in quality control processes for atorvastatin-based medications.
Regulatory Considerations
Regulatory agencies worldwide require pharmaceutical manufacturers to monitor and control the levels of impurities in drug products. For Atorvastatin Epoxy Tetrahydrofuran Impurity, this involves:
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Development and validation of analytical methods for detection and quantification
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Establishment of acceptance criteria based on safety assessments
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Implementation of stability testing programs to monitor impurity formation over time
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Documentation of impurity profiles as part of regulatory submissions
Compliance with these regulatory requirements ensures the safety and efficacy of atorvastatin products throughout their shelf life .
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